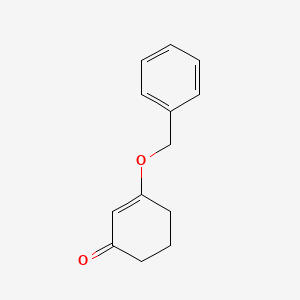
3-Benzyloxy-2-cyclohexen-1-one
Descripción general
Descripción
3-Benzyloxy-2-cyclohexen-1-one is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Applications
3-Benzyloxy-2-cyclohexen-1-one is primarily utilized as a building block in organic synthesis. Its applications include:
- Pharmaceutical Synthesis : It acts as a precursor for various bioactive compounds. For instance, derivatives of this compound have been explored for their anticancer properties.
- Agrochemical Development : The compound can be transformed into herbicides and pesticides, enhancing agricultural productivity.
Table 1: Summary of Synthetic Applications
| Application Area | Description | Example Compounds |
|---|---|---|
| Pharmaceuticals | Precursor for bioactive molecules | Anticancer agents |
| Agrochemicals | Synthesis of herbicides | Clethodim, Tralkoxydim |
| Organic Synthesis | Building block for complex organic molecules | Various cyclic compounds |
Case Study 1: Anticancer Activity
A study investigated the cytotoxic effects of derivatives of this compound against various cancer cell lines. The results indicated that specific modifications to the benzyloxy group significantly enhanced anticancer activity. The compounds were evaluated for their effects on DNA synthesis and apoptosis in A549 human lung adenocarcinoma cells.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 15 | Induction of apoptosis |
| Derivative A | C6 Rat Glioma | 10 | DNA synthesis inhibition |
| Derivative B | NIH/3T3 | >50 | Low cytotoxicity |
Case Study 2: Synthesis of Agrochemicals
Another research focused on the use of this compound as an intermediate in synthesizing novel herbicides. The study demonstrated the successful conversion of this compound into active agrochemical agents through a series of chemical transformations.
Propiedades
Número CAS |
69016-26-8 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
3-phenylmethoxycyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O2/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,9H,4,7-8,10H2 |
Clave InChI |
VJGWVVJDVUNOOD-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=CC(=O)C1)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














